![molecular formula C17H18O3 B6301299 Methyl 4-benzyloxy-2,3-dimethylbenzoate CAS No. 2121514-64-3](/img/structure/B6301299.png)
Methyl 4-benzyloxy-2,3-dimethylbenzoate
Overview
Description
Methyl 4-benzyloxy-2,3-dimethylbenzoate (MBDMB) is a synthetic compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 138°C and a boiling point of 181°C. The chemical formula of MBDMB is C17H18O3. MBDMB is a derivative of the benzoic acid family and is a versatile building block for the synthesis of more complex molecules.
Scientific Research Applications
Chemical Properties and Synthesis:
- The structure and synthesis of compounds related to Methyl 4-benzyloxy-2,3-dimethylbenzoate have been explored. For example, Lakshman et al. (2000) discussed the synthesis and physical properties of 1,4-Dimethylbenzo[c]phenanthrene, highlighting the impact of methyl groups on molecular helicity (Lakshman et al., 2000).
- Gliński et al. (2008) studied the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, showing the relationship between splaying and twist angle of the carboxyl group in these molecules (Gliński et al., 2008).
- Bartlett et al. (1983) focused on the synthesis and deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, including compounds structurally related to Methyl 4-benzyloxy-2,3-dimethylbenzoate (Bartlett et al., 1983).
Molecular Interactions and Applications:
- The influence of methyl groups on the ionization and conductance of dimethylbenzoic acids was studied by Strong et al. (1981), providing insights into the chemical behavior of these compounds in solution (Strong et al., 1981).
- Císařová et al. (2000) explored the steric effects and inhibition of resonance in benzene derivatives, including 2,3-dimethylbenzoic acid, which is relevant to understanding the structural properties of Methyl 4-benzyloxy-2,3-dimethylbenzoate (Císařová et al., 2000).
Advanced Material Applications:
- Kölbel et al. (1998) investigated the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by novel amphiphilic molecules, which include derivatives structurally similar to Methyl 4-benzyloxy-2,3-dimethylbenzoate. This research highlights the potential application of such compounds in liquid crystal technology (Kölbel et al., 1998).
properties
IUPAC Name |
methyl 2,3-dimethyl-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-13(2)16(10-9-15(12)17(18)19-3)20-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTRHCFPTDLZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzyloxy-2,3-dimethylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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